molecular formula C21H20N4 B4734658 N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4734658
M. Wt: 328.4 g/mol
InChI Key: GTKGOKROZHUHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Classification
N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused heterocyclic core with substituents at the 3-, 5-, and 7-positions. Key features include a phenyl group at position 3, a methyl group at position 5, and a 4-ethylphenylamine moiety at position 7 . This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are extensively studied for their kinase inhibitory activity, particularly targeting ATP-binding domains in cancer-related enzymes .

Synthesis and Mechanism of Action
The synthesis typically involves condensation of pyrazole and pyrimidine precursors under optimized acidic or basic conditions. The compound inhibits kinases by competitively binding to their ATP-binding sites, disrupting signaling pathways critical for cell proliferation and survival .

Properties

IUPAC Name

N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-3-16-9-11-18(12-10-16)24-20-13-15(2)23-21-19(14-22-25(20)21)17-7-5-4-6-8-17/h4-14,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKGOKROZHUHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 3-phenyl-2-propenoic acid derivatives, followed by cyclization with formamide or similar reagents. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and nucleophilic reagents like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Key Substituents Molecular Formula Biological Activity Unique Features
This compound 3-phenyl, 5-methyl, 7-(4-ethylphenyl) C₂₂H₂₂N₄ Kinase inhibition (anticancer) Ethyl group enhances lipophilicity and binding affinity
N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 7-(4-fluorophenyl) C₂₀H₁₇FN₄ Anticancer (MARK kinase inhibition) Fluorine substitution improves metabolic stability and target selectivity
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CF₃, 3-(4-methylphenyl), 7-(4-ethoxyphenyl) C₂₃H₂₁F₃N₄O Broad-spectrum kinase inhibition Trifluoromethyl group enhances potency and pharmacokinetics
N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine N-butyl, 2-CF₃ C₁₉H₂₁F₃N₄ Antiviral and anti-inflammatory Alkyl chain improves solubility and bioavailability
2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine 2-(4-chlorophenyl), N-propyl C₁₈H₂₀ClN₄ Anticancer (kinase selectivity) Chlorine substituent increases electrophilic reactivity

Key Findings

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance binding to hydrophobic kinase pockets and resistance to oxidative metabolism .
  • Aromatic Substitutions (e.g., phenyl, fluorophenyl) : Influence target selectivity; fluorophenyl derivatives show higher specificity for MARK kinases .
  • Alkyl/Aryl Ethers (e.g., ethoxyphenyl) : Modify solubility and membrane permeability, as seen in ethoxyphenyl analogs .

Pharmacokinetic Profiles

  • Compounds with trifluoromethyl groups (e.g., ) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism.
  • Ethyl and propyl chains (e.g., ) improve oral bioavailability but may increase off-target interactions.

Therapeutic Applications Anticancer: Fluorophenyl and chlorophenyl derivatives demonstrate nanomolar IC₅₀ values against breast and prostate cancer cell lines . Antiviral: Trifluoromethyl-containing analogs inhibit viral replication by targeting host kinases .

Biological Activity

N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its chemical formula is C22H20N4C_{22}H_{20}N_4, and it possesses various substituents that contribute to its biological properties.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities due to their ability to interact with multiple biological targets:

  • Inhibition of Kinases : Compounds in this class often act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. For example, a related compound demonstrated dual inhibition of EGFR and VEGFR2 with IC50_{50} values ranging from 0.3 to 24 µM .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it induced apoptosis in MCF-7 breast cancer cells by causing cell cycle arrest and DNA fragmentation .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect IC50_{50} Value (µM) Reference
EGFR InhibitionPotent inhibition0.3 - 10
VEGFR2 InhibitionModerate inhibition7.60
Antiproliferative (MCF-7 Cells)Induces apoptosis3 - 10
AntibacterialEffective against certain strainsNot specified

Case Studies

  • Anticancer Activity in MCF-7 Cells : A study demonstrated that this compound significantly inhibited tumor growth in MCF-7 cells. Treatment led to a marked increase in pre-G1 phase cells, indicating apoptosis. The compound also altered the cell cycle distribution, reducing the G0/G1 phase population while increasing S phase cells .
  • Antibiofilm and Anti-Quorum-Sensing Activities : Another investigation focused on the antibiofilm properties of pyrazolo derivatives, revealing that compounds similar to this compound exhibited significant antibiofilm activity against various bacterial strains .

Q & A

Q. What are the key synthetic pathways for preparing N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors using α,β-unsaturated ketones or chalcones under reflux conditions (e.g., dichloromethane with triethylamine as a catalyst) .
  • Substitution : Introducing the 4-ethylphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-ethylphenylboronic acid) .
  • Purification : Use of column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate the product. Yield optimization requires precise control of temperature (60–80°C) and solvent polarity .

Q. How is the compound structurally characterized in academic research?

Common methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; pyrimidine carbons at 150–160 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ at m/z 395.18) .
    • X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazolo-pyrimidine dihedral angles ≈ 5–10°) using SHELX software .
    • HPLC : Purity assessment (>95% via C18 column, acetonitrile/water gradient) .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Kinase inhibition : Potency against CDK2 (IC₅₀ ≈ 0.8 µM) due to hydrogen bonding with ATP-binding pockets .
  • Antimicrobial activity : Moderate efficacy against S. aureus (MIC = 16 µg/mL) via membrane disruption .
  • Cytotoxicity : Selective activity in cancer cell lines (e.g., HeLa IC₅₀ = 12 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Key strategies include:

  • Substituent variation :
PositionModificationObserved Effect
3-PhFluoro substitution↑ Lipophilicity, enhanced BBB penetration
7-NH₂Alkyl chain elongation↓ Solubility, ↑ metabolic stability
  • Pharmacophore modeling : Identify critical hydrogen bond donors (e.g., NH at position 7) and π-π stacking groups (phenyl rings) .

Q. What computational methods predict binding modes and target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., CDK2 PDB: 1H1S) with ∆G ≈ -9.2 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Use Hammett constants (σ) and logP values to correlate substituent effects with IC₅₀ .

Q. How to resolve contradictions in reported reaction conditions (e.g., solvent choice)?

Systematic optimization via:

  • Design of Experiments (DoE) : Vary solvents (DMF vs. THF), catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂), and temperatures to maximize yield .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer synthesis .

Q. What strategies improve multi-step synthesis efficiency?

  • One-pot reactions : Combine cyclization and substitution steps using microwave irradiation (100°C, 30 min) .
  • Flow chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) to reduce purification steps .
  • Automated LC-MS monitoring : Real-time tracking of intermediates to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.